molecular formula C18H22N2O3 B2941085 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one CAS No. 898411-47-7

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one

Cat. No.: B2941085
CAS No.: 898411-47-7
M. Wt: 314.385
InChI Key: PPRVYBTZADXAJG-UHFFFAOYSA-N
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Description

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one is a small molecule compound with the molecular formula C18H22N2O3 and a molecular weight of 314.4 g/mol . It features a complex structure containing an isoquinolin-1-one core linked to a 4-methylpiperidine moiety via an oxoethoxy bridge. This structural class of compounds is of significant interest in medicinal chemistry and drug discovery research. Isoquinoline derivatives are widely investigated in scientific research for their diverse biological activities and potential as therapeutic agents . Researchers explore these compounds for their interactions with various biological targets. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-6-10-20(11-7-13)17(21)12-23-16-5-3-4-15-14(16)8-9-19(2)18(15)22/h3-5,8-9,13H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRVYBTZADXAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC3=C2C=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core and introduce the 2-oxoethoxy and 4-methylpiperidin-1-yl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinolinone core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous isoquinolin-1(2H)-one derivatives to highlight structural variations and their implications for bioactivity and physicochemical properties.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Notes Reference
2-Methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one C₁₉H₂₂N₂O₃ 326.4 2-methyl, 4-methylpiperidine-ethoxy Potential CNS activity (piperidine moiety)
2-(Methyl(pyridin-2-yl)amino)-3-(4-pentylphenyl)isoquinolin-1(2H)-one C₂₆H₂₇N₃O 409.5 Pyridin-2-yl amino, 4-pentylphenyl Not reported; likely targets kinase pathways
4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one C₂₂H₂₆N₂O₂ 350.5 Dipropylamino-methyl-phenyl, 5-hydroxy Enhanced solubility due to polar hydroxy group
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one C₁₄H₁₇N₃O₃S 307.4 1,4-diazepane sulfonyl Potential protease inhibition (sulfonyl group)
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one C₁₉H₁₃NO₂ 287.3 Naphthalen-2-yl, 5-hydroxy Fluorescence properties; anticancer leads
2-Methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one C₂₂H₂₃N₃O₃ 377.4 4-phenylpiperazine-ethoxy Improved receptor binding vs. 4-methylpiperidine

Key Findings

Piperidine vs. However, this substitution may reduce metabolic stability due to the phenyl group .

Hydroxy Group Impact : The 5-hydroxy substituent in and improves aqueous solubility but may limit blood-brain barrier permeability compared to the ethoxy side chain in the target compound .

Sulfonyl and Amino Modifications: The sulfonyl group in and the pyridin-2-yl amino group in introduce polar or charged moieties, which could improve target selectivity but reduce membrane permeability .

Anticancer Activity: Derivatives like 2-phenylisoquinolin-1(2H)-one (from ) and 5-hydroxy-4-naphthalenyl analogs (from ) show anticancer activity, suggesting that the target compound’s methylpiperidine-ethoxy chain may similarly modulate apoptosis pathways .

Biological Activity

2-Methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H24N2O3, with a molecular weight of 320.41 g/mol. The structure features an isoquinolinone core, which is often associated with various biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Below are key areas of biological activity:

1. Anticancer Activity

Studies have shown that isoquinolinone derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its ability to inhibit cell proliferation and promote cell death in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0Inhibition of PI3K/Akt signaling pathway
A549 (Lung Cancer)10.0Cell cycle arrest at G1 phase

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

2. Neuropharmacological Effects

The piperidine moiety in the compound is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates potential anxiolytic and antidepressant effects.

Study Effect Observed Methodology
Animal Model (Rodents)Reduced anxiety-like behaviorElevated Plus Maze Test
Depression Model (Forced Swim)Decreased immobility timeForced Swim Test

These effects may be attributed to modulation of neurotransmitter levels, suggesting potential therapeutic applications in mood disorders.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Signal Transduction Pathways : It inhibits key pathways involved in tumor growth, such as the PI3K/Akt pathway.
  • Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may underlie its neuropharmacological effects.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study on Cancer Treatment :
    • In a preclinical study involving xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
    • Histological analysis revealed increased apoptosis markers in treated tumors.
  • Case Study on Anxiety Disorders :
    • A clinical trial evaluated the anxiolytic effects of the compound in patients with generalized anxiety disorder.
    • Results indicated a statistically significant reduction in anxiety scores after four weeks of treatment.

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